3-蒈烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

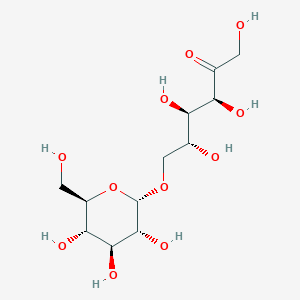

(-)-car-3-ene is a car-3-ene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) that has R configuration at position 1 and S configuration at position 6. It is an enantiomer of a (+)-car-3-ene.

(-)-3-Carene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

科学研究应用

抗菌活性

3-蒈烯表现出显著的抗菌特性。例如,它对食源性病原体如嗜热棒状菌和荧光假单胞菌的抗菌作用已被探索。它损坏细胞形态和结构,导致代谢功能障碍和细菌能量合成的抑制。这包括破坏细胞膜,胞质内容物泄漏,以及干扰细菌 DNA (Shu et al., 2019)。另一项使用代谢组学的研究表明,3-蒈烯扰乱了荧光假单胞菌中的各种代谢过程,表明了一种全面的抗菌机制 (Shu et al., 2020)。

生物活性和资源应用

3-蒈烯存在于多种植物的精油中,包括松科植物和各种药用草本植物。它用于制药、农药、化妆品,并作为各种应用中的中间体。3-蒈烯的提取和纯化过程已被审查,突出了其广泛的应用 (Yan, 2011)。

促进睡眠的效果

对 3-蒈烯对睡眠影响的研究表明,它通过作为 GABA-苯二氮卓受体的正向调节剂来增强睡眠。它延长了抑制性突触反应的衰减时间常数,类似于 α-蒎烯 (Woo et al., 2019)。

植物防御机制

在林业种植园中,3-蒈烯在植物防御害虫方面发挥作用。研究表明,3-蒈烯与 β-蒎烯等其他化合物一起可以由植物在害虫活动中释放出来,向邻近植物发出参与防御机制的信号 (Guo et al., 2019)。

骨骼健康应用

3-蒈烯被发现可以刺激碱性磷酸酶的活性和表达,碱性磷酸酶是成骨细胞分化的标志物,表明在骨骼健康和代谢性骨病治疗中具有潜在应用 (Jeong et al., 2008)。

生物燃料潜力

3-蒈烯已被提议作为一种潜在的生物燃料,特别是由于其与喷气燃料 JP-10 相似的特性。对其热分解和燃烧行为的研究对于评估其作为燃料的质量至关重要。与 JP-10 相比,它显示出较低的点火延迟时间,使其成为高速车辆使用的候选燃料 (Sharath et al., 2017)。

肉类保鲜

在食品工业中,特别是在肉类保鲜中,3-蒈烯显示出潜力。它抑制了肉类腐败细菌如隆德假单胞菌的生长,并且已经研究了它在猪肉中的应用,在冷藏储存期间延长保质期方面显示出有希望的结果 (Tang et al., 2021)。

属性

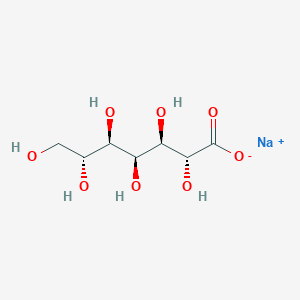

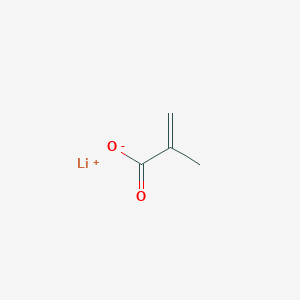

| { "Design of the Synthesis Pathway": "The synthesis of 3-Carene can be achieved through a Diels-Alder reaction between myrcene and maleic anhydride, followed by a dehydration step to form 3-Carene.", "Starting Materials": ["Myrcene", "Maleic anhydride", "Sulfuric acid", "Acetone", "Sodium hydroxide"], "Reaction": [ "Step 1: Mix myrcene and maleic anhydride in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid to the flask and heat the mixture to 60-70°C for 2-3 hours.", "Step 3: Allow the mixture to cool to room temperature and then add acetone to the flask to dissolve any unreacted maleic anhydride.", "Step 4: Filter the mixture to remove any solid impurities and then evaporate the solvent under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in a mixture of acetone and water and add sodium hydroxide to the solution to neutralize any remaining acid.", "Step 6: Extract the 3-Carene from the solution using a separatory funnel and then dry the product over anhydrous magnesium sulfate.", "Step 7: Purify the product by distillation under reduced pressure to obtain pure 3-Carene." ] } | |

CAS 编号 |

74806-04-5 |

分子式 |

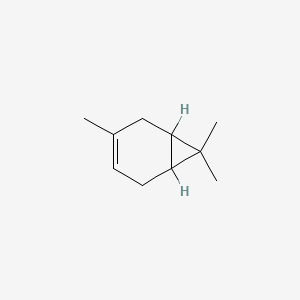

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI 键 |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

手性 SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

SMILES |

CC1=CCC2C(C1)C2(C)C |

规范 SMILES |

CC1=CCC2C(C1)C2(C)C |

沸点 |

338 °F at 760 mmHg (USCG, 1999) 169.00 to 174.00 °C. @ 705.00 mm Hg 175-178 °C |

密度 |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float 0.860-0.868 0.86 |

熔点 |

< 25 °C |

物理描述 |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

溶解度 |

Insoluble in water; soluble in benzene, pet ether Slightly soluble (in ethanol) |

蒸汽压力 |

3.72 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Penten-2-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B7822738.png)